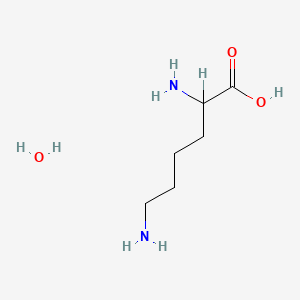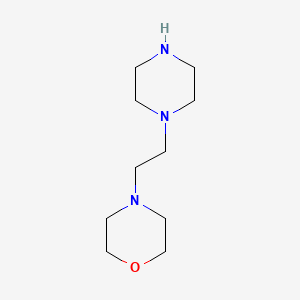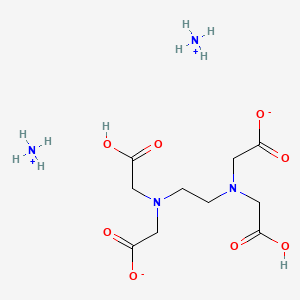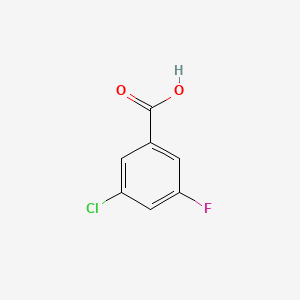![molecular formula C11H7ClOS2 B1586296 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde CAS No. 306935-23-9](/img/structure/B1586296.png)
2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde
Overview
Description
2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde (CPTTCA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPTTCA belongs to the family of thiophene derivatives, which are widely used in the synthesis of organic materials and pharmaceuticals.
Mechanism Of Action
The mechanism of action of 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde is not fully understood, but studies have suggested that it may exert its effects through multiple pathways. In cancer cells, 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting the mitochondrial membrane potential. 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and tubulin.
In Alzheimer's disease, 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde may also have antioxidant properties and protect against oxidative stress, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical And Physiological Effects
2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde exhibits a range of biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde induces apoptosis and inhibits cell proliferation, leading to cell death. In normal cells, 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has been shown to have low toxicity and does not induce significant cytotoxicity. In neuronal cells, 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has been shown to have neuroprotective effects and may protect against oxidative stress.
Advantages And Limitations For Lab Experiments
2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has several advantages for use in lab experiments, including its ease of synthesis, high purity, and low toxicity. 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde is also relatively stable and can be stored for extended periods without significant degradation. However, 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments. 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde may also exhibit some batch-to-batch variability, which may affect experimental reproducibility.
Future Directions
There are several future directions for research on 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde, including its use in the development of novel materials and electronic devices, as well as its potential as a drug candidate for the treatment of various diseases. In the field of organic electronics, 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde may be used as a building block for the synthesis of new semiconductors with improved properties, such as higher charge carrier mobility and stability. In medicinal chemistry, 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde may be further optimized to improve its potency and selectivity against specific disease targets. Additionally, the mechanism of action of 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde may be further elucidated to better understand its effects on cancer cells and neuronal cells.
Scientific Research Applications
2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has been extensively studied for its potential applications in various scientific fields, including organic electronics, materials science, and medicinal chemistry. In the field of organic electronics, 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has been used as a building block for the synthesis of organic semiconductors, which are essential components of electronic devices such as solar cells and transistors. 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has also been used in the synthesis of novel materials with unique properties, such as luminescent polymers and metal-organic frameworks.
In medicinal chemistry, 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylthiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS2/c12-9-1-3-10(4-2-9)15-11-8(7-13)5-6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOYQFNEKJFCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CS2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370962 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]thiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)thio]thiophene-3-carbaldehyde | |
CAS RN |
306935-23-9 | |
| Record name | 2-[(4-Chlorophenyl)thio]-3-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]thiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



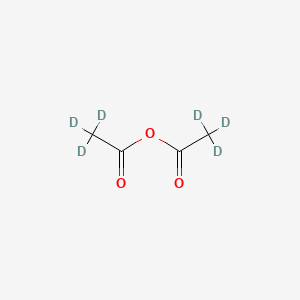


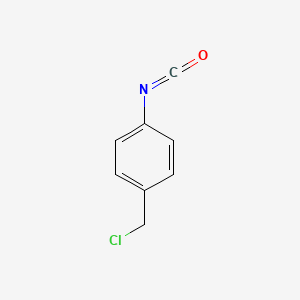
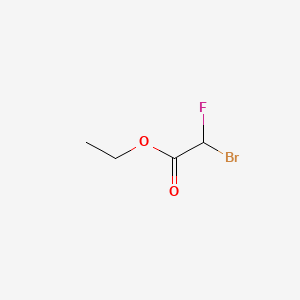
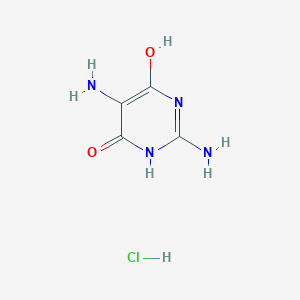
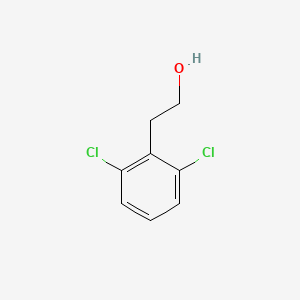

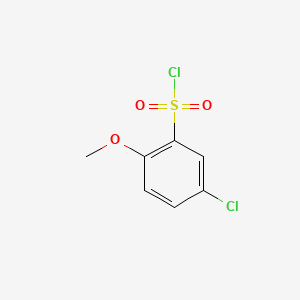
![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
